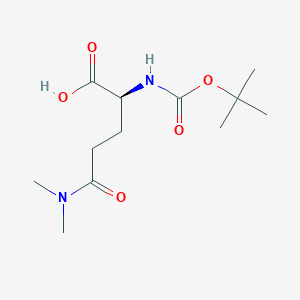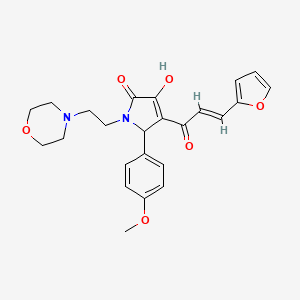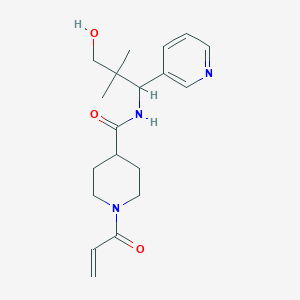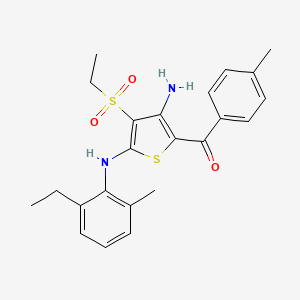
2,2'-Disulfanediylbis(3-bromanilin)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis(3-bromoaniline) is a chemical compound with the molecular formula C12H10Br2N2S2 and a molecular weight of 406.16 g/mol . This compound is characterized by the presence of two bromine atoms and a disulfide linkage between two aniline moieties. It is commonly used in various scientific research fields due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis(3-bromoaniline) is utilized in diverse scientific research areas:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of advanced materials and specialty chemicals.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(3-bromoaniline) typically involves the reaction of 3-bromoaniline with sulfur-containing reagents under controlled conditions. One common method includes the oxidation of 3-bromoaniline in the presence of sulfur to form the disulfide linkage .
Industrial Production Methods
Industrial production of 2,2’-Disulfanediylbis(3-bromoaniline) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Disulfanediylbis(3-bromoaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aniline derivatives.
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis(3-bromoaniline) involves its interaction with molecular targets through its functional groups. The disulfide linkage can undergo redox reactions, influencing cellular redox states. The bromine atoms can participate in halogen bonding, affecting molecular recognition and binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Disulfanediylbis(4-bromoaniline): Similar structure but with bromine atoms at the 4-position.
2,2’-Disulfanediylbis(3-chloroaniline): Chlorine atoms instead of bromine.
2,2’-Disulfanediylbis(3-iodoaniline): Iodine atoms instead of bromine.
Eigenschaften
IUPAC Name |
2-[(2-amino-6-bromophenyl)disulfanyl]-3-bromoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2S2/c13-7-3-1-5-9(15)11(7)17-18-12-8(14)4-2-6-10(12)16/h1-6H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNQMTIJPYSNFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)SSC2=C(C=CC=C2Br)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2390465.png)

![N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390467.png)




![2-(Bromomethyl)-1-oxaspiro[4.6]undecane](/img/structure/B2390475.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2390478.png)

![3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2390483.png)

